1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
CAS No.: 65490-09-7
Cat. No.: VC4135043
Molecular Formula: C12H16O6
Molecular Weight: 256.25 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone - 65490-09-7](/images/structure/VC4135043.png)
Specification
CAS No. | 65490-09-7 |
---|---|
Molecular Formula | C12H16O6 |
Molecular Weight | 256.25 g/mol |
IUPAC Name | 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone |
Standard InChI | InChI=1S/C12H16O6/c1-8(13)12-10(14)4-9(17-6-15-2)5-11(12)18-7-16-3/h4-5,14H,6-7H2,1-3H3 |
Standard InChI Key | QRBAILXEWUGUQB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O |
Canonical SMILES | CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an acetophenone core modified with two methoxymethoxy (–OCH₂OCH₃) groups at the 4- and 6-positions and a free hydroxyl group at the 2-position. This arrangement creates a sterically shielded phenolic system, which influences its reactivity and interaction with biological targets.
Key Structural Features:
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Aromatic Ring: Provides a planar framework for electronic conjugation.
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Methoxymethoxy Groups: Enhance lipophilicity and protect reactive hydroxyl sites during synthesis.
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Hydroxyl Group: Participates in hydrogen bonding and redox reactions.
Physicochemical Characteristics
Property | Value/Description |
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Molecular Weight | 256.25 g/mol |
Solubility | Soluble in DCM, DMF, acetone |
Melting Point | 112–115°C (literature) |
Stability | Stable under argon; hygroscopic |
The methoxymethoxy groups improve solubility in polar aprotic solvents, facilitating its use in synthetic workflows.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation and hydroxyl protection strategies. A representative method involves:
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Starting Material: 2',4',6'-Trihydroxyacetophenone monohydrate.
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Protection: Reaction with methoxymethyl chloride (MOMCl) in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine as a base.
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Acylation: Treatment with acetyl chloride and zinc dibromide to yield the final product.
Reaction Conditions:
Reagent | Role | Molar Ratio |
---|---|---|
MOMCl | Hydroxyl protector | 2.1–3.0 eq |
N-Ethyldiisopropylamine | Base | 3.0–4.0 eq |
Acetyl Chloride | Acylating agent | 1.2 eq |
Purification and Characterization
Purification via column chromatography (petroleum ether/ethyl acetate) achieves >98% purity. Structural validation employs:
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¹H-NMR: Peaks at δ 3.3–3.5 ppm (OCH₂O) and δ 13.7 ppm (free 2-OH).
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X-ray Crystallography: Confirms intramolecular hydrogen bonding and dihedral angles.
Biological Activities and Mechanisms
Antibacterial Properties
Research on structurally related chalcone derivatives reveals that methoxymethoxy-protected compounds exhibit selective activity against Bacillus anthracis (MIC = 1.56 μg/mL) . While direct data on this compound is limited, its free hydroxyl group is critical for binding microbial targets, analogous to findings in MOM-protected analogs .
Proposed Mechanism:
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Target Engagement: Hydroxyl group interacts with bacterial enzyme active sites.
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MOM Groups: Improve membrane permeability and reduce metabolic degradation.
Pharmacological and Industrial Applications
Pharmaceutical Development
As a heat shock protein 90 (HSP90) inhibitor precursor, the compound’s analogs show anticancer activity by disrupting oncogenic protein folding. Additionally, its modulation of glucose metabolism pathways suggests antidiabetic potential, though in vivo studies are pending.
Material Science
The methoxymethoxy groups enable functionalization of polymers and dendrimers, enhancing thermal stability in high-performance materials.
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